molecular formula C18H21N7O2 B12161861 N-(4-methoxybenzyl)-1-(tetrazolo[1,5-b]pyridazin-6-yl)piperidine-4-carboxamide

N-(4-methoxybenzyl)-1-(tetrazolo[1,5-b]pyridazin-6-yl)piperidine-4-carboxamide

Cat. No.: B12161861
M. Wt: 367.4 g/mol
InChI Key: WUJIQSHNVOYIDV-UHFFFAOYSA-N
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Description

N-(4-methoxybenzyl)-1-(tetrazolo[1,5-b]pyridazin-6-yl)piperidine-4-carboxamide is a synthetic organic compound that belongs to the class of piperidine carboxamides. Compounds in this class are often studied for their potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methoxybenzyl)-1-(tetrazolo[1,5-b]pyridazin-6-yl)piperidine-4-carboxamide typically involves multiple steps, including the formation of the tetrazolo[1,5-b]pyridazine core, the introduction of the piperidine ring, and the attachment of the 4-methoxybenzyl group. Common reagents and conditions used in these steps may include:

    Formation of Tetrazolo[1,5-b]pyridazine: This can be achieved through cyclization reactions involving hydrazine derivatives and nitriles.

    Introduction of Piperidine Ring: This step may involve nucleophilic substitution reactions using piperidine derivatives.

    Attachment of 4-Methoxybenzyl Group: This can be done through reductive amination or other coupling reactions.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the synthetic routes to improve yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-(4-methoxybenzyl)-1-(tetrazolo[1,5-b]pyridazin-6-yl)piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: This may involve the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.

    Substitution: This can involve nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, or other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

    Substitution: Halogenated compounds, nucleophiles, or electrophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: For studying its interactions with biological targets and potential bioactivity.

    Medicine: As a lead compound for drug discovery and development, particularly in the areas of anti-inflammatory, anti-cancer, or antimicrobial research.

    Industry: In the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(4-methoxybenzyl)-1-(tetrazolo[1,5-b]pyridazin-6-yl)piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. This may include binding to enzymes, receptors, or other proteins, leading to modulation of their activity. The exact molecular targets and pathways can be identified through biochemical assays and molecular docking studies.

Comparison with Similar Compounds

Similar Compounds

    N-(4-methoxybenzyl)-1-(tetrazolo[1,5-b]pyridazin-6-yl)piperidine-4-carboxamide: can be compared with other piperidine carboxamides, tetrazolo[1,5-b]pyridazine derivatives, and benzyl-substituted compounds.

    Unique Features: The presence of the tetrazolo[1,5-b]pyridazine core and the 4-methoxybenzyl group may confer unique biological activities and chemical properties compared to other similar compounds.

List of Similar Compounds

  • N-(4-methoxybenzyl)-1-(pyridazin-6-yl)piperidine-4-carboxamide
  • N-(4-methoxybenzyl)-1-(tetrazolo[1,5-b]pyridazin-6-yl)piperidine-4-carboxylate
  • N-(4-methoxybenzyl)-1-(tetrazolo[1,5-b]pyridazin-6-yl)piperidine-4-sulfonamide

Properties

Molecular Formula

C18H21N7O2

Molecular Weight

367.4 g/mol

IUPAC Name

N-[(4-methoxyphenyl)methyl]-1-(tetrazolo[1,5-b]pyridazin-6-yl)piperidine-4-carboxamide

InChI

InChI=1S/C18H21N7O2/c1-27-15-4-2-13(3-5-15)12-19-18(26)14-8-10-24(11-9-14)17-7-6-16-20-22-23-25(16)21-17/h2-7,14H,8-12H2,1H3,(H,19,26)

InChI Key

WUJIQSHNVOYIDV-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)C2CCN(CC2)C3=NN4C(=NN=N4)C=C3

Origin of Product

United States

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